![molecular formula C12H26OSi2 B12567940 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one CAS No. 286366-03-8](/img/structure/B12567940.png)
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both tert-butyl(dimethyl)silyl and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized reaction times, to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or methanol.
Substitution: Organolithium or organomagnesium reagents in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon products .
Applications De Recherche Scientifique
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylation agent used for similar purposes.
tert-Butyldimethylsilyl ether: A stable protecting group for alcohols and amines.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both tert-butyl(dimethyl)silyl and trimethylsilyl groups in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one type of silyl group .
Propriétés
Numéro CAS |
286366-03-8 |
|---|---|
Formule moléculaire |
C12H26OSi2 |
Poids moléculaire |
242.50 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h9-10H,1-8H3 |
Clé InChI |
WWSDNZJZJMSKHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=O)C=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


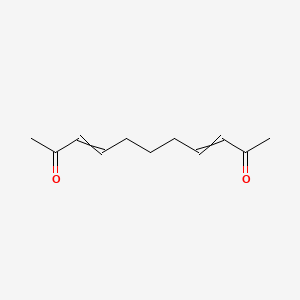
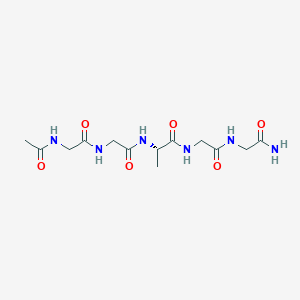
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
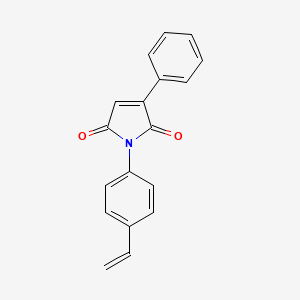
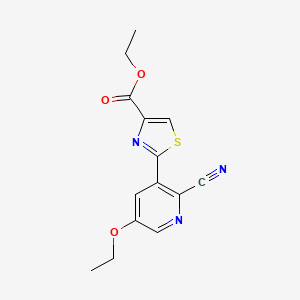
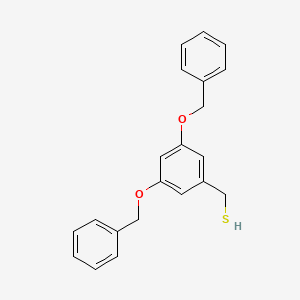
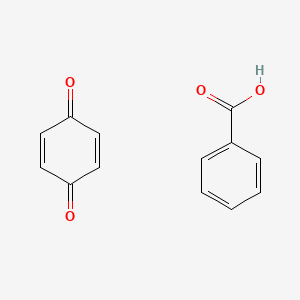
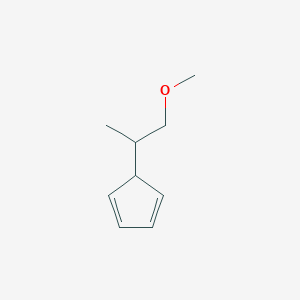
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)

![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
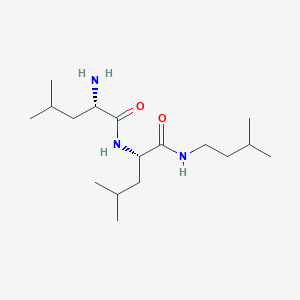
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)
